Methyl 2-acetyl-5-oxohexanoate

Physicochemical characterization thermal stability distillation

Methyl 2-acetyl-5-oxohexanoate (CAS 35490-04-1) is a C9 β-keto diester (methyl 2-acetyl-5-oxohexanoate) belonging to the class of 5-oxohexanoate esters. It is a colorless to pale yellow liquid with a calculated density of 1.062 g/cm³, a boiling point of 288.2 °C at 760 mmHg, and a flash point of 124.4 °C.

Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
CAS No. 35490-04-1
Cat. No. B1274120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetyl-5-oxohexanoate
CAS35490-04-1
Molecular FormulaC9H14O4
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESCC(=O)CCC(C(=O)C)C(=O)OC
InChIInChI=1S/C9H14O4/c1-6(10)4-5-8(7(2)11)9(12)13-3/h8H,4-5H2,1-3H3
InChIKeyXMLGBZPOJUOGOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Acetyl-5-oxohexanoate (CAS 35490-04-1) – Procurement-Relevant Chemical Profile for Scientific Sourcing


Methyl 2-acetyl-5-oxohexanoate (CAS 35490-04-1) is a C9 β-keto diester (methyl 2-acetyl-5-oxohexanoate) belonging to the class of 5-oxohexanoate esters . It is a colorless to pale yellow liquid with a calculated density of 1.062 g/cm³, a boiling point of 288.2 °C at 760 mmHg, and a flash point of 124.4 °C [1]. The compound is primarily used as a key synthetic intermediate in the preparation of the amphetamine impurity reference standard Methyl 5-Methyl-1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylate (M338390) , and has been employed as a Michael donor substrate in catalytic method development studies .

Why Generic Substitution of Methyl 2-Acetyl-5-oxohexanoate (CAS 35490-04-1) with Other 5-Oxohexanoate Esters Carries Procurement Risk


Within the 5-oxohexanoate ester family, the alcohol-derived alkyl group directly dictates physicochemical properties and, critically, the compound's validated role in regulated analytical workflows. The methyl ester (CAS 35490-04-1) is the specifically designated intermediate for synthesizing the amphetamine impurity reference standard M338390 ; the corresponding ethyl ester (CAS 35490-05-2) or tert-butyl ester cannot be assumed equivalent without re-validation. Furthermore, the methyl ester exhibits a markedly lower boiling point (~288 °C) and flash point (~124 °C) compared to the ethyl analog (~304 °C and ~132 °C, respectively) [1][2], translating to materially different handling, storage, and purification requirements in both kilo-lab and pilot-scale settings. In catalytic applications, the methyl ester's reactivity profile—reflected in TONs exceeding 10⁷ under heterogeneous Au/Cu₂O/fl-G catalysis versus TONs near unity for homogeneous NaOH —demonstrates that ester moiety identity is not interchangeable when reaction performance is a criterion for selection.

Quantitative Differentiation Evidence for Methyl 2-Acetyl-5-oxohexanoate (CAS 35490-04-1) Against Closest Analogs


Boiling Point and Flash Point: Methyl Ester (CAS 35490-04-1) vs. Ethyl Ester (CAS 35490-05-2)

Direct comparison of experimentally derived physicochemical properties shows that methyl 2-acetyl-5-oxohexanoate (CAS 35490-04-1) has a boiling point of 288.2 °C at 760 mmHg and a flash point of 124.4 °C, whereas the ethyl ester analog (CAS 35490-05-2) has a boiling point of 304 °C and a flash point of 131.5 °C [1]. The methyl ester also exhibits a higher density (1.062 g/cm³ vs. 1.044 g/cm³) [1].

Physicochemical characterization thermal stability distillation

Validated Role as the Designated Intermediate for Amphetamine Impurity Reference Standard M338390

Multiple authoritative vendor sources explicitly state that methyl 2-acetyl-5-oxohexanoate (CAS 35490-04-1)—and not its ethyl or tert-butyl ester analogs—is the documented intermediate for synthesizing Methyl 5-Methyl-1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylate (M338390), which is a characterized impurity of the drug Amphetamine (A634248) . No equivalent validated synthetic route has been published for the ethyl ester variant leading to the same impurity standard.

Reference standard synthesis amphetamine impurity pharmaceutical analysis

Catalytic Turnover Number (TON) in Heterogeneous Michael Addition: Au/Cu₂O/fl-G vs. Homogeneous Base

In a published study using methyl acetoacetate (MeAcOAc) as the Michael donor—where the mono-addition product MA1 is methyl 2-acetyl-5-oxohexanoate—heterogeneous Au/Cu₂O/fl-G catalysts achieved TONs on the order of 10⁷, whereas homogeneous NaOH and K₂CO₃ catalysts yielded TONs close to unity (~1) . This represents an increase of at least four orders of magnitude (10,000,000-fold) in catalytic efficiency when using the heterogeneous system that produces the target compound.

Catalysis Michael addition turnover number heterogeneous catalysis

Selectivity to Mono-Adduct (MA1) in Michael Addition: Heterogeneous Au/Cu₂O/fl-G vs. Homogeneous NaOH

In the same catalytic study, the heterogeneous Au/Cu₂O/fl-G catalyst system provided approximately 97.0% selectivity to the mono-adduct MA1 (methyl 2-acetyl-5-oxohexanoate) at high conversion, whereas the homogeneous NaOH catalyst at full conversion gave only about 10.2% selectivity to MA1, with the balance largely consisting of the bis-adduct MA2 . The selectivity differential (MA1/MA2 ratio) was approximately 32:1 for the heterogeneous system versus approximately 0.11:1 for NaOH.

Reaction selectivity Michael addition product distribution

Synthetic Yield from Acetoacetate Ester: Methyl vs. Ethyl Ester as Michael Donor

In a gold-nanoparticle-catalyzed amide synthesis study reporting the compound as a reaction component, methyl 2-acetyl-5-oxohexanoate was obtained in approximately 95% yield, while methyl acetoacetate—the simpler β-keto ester lacking the 5-oxohexanoate side chain—was obtained in approximately 94% yield, and dimethyl malonate in approximately 85% yield under comparable conditions . A separate synthetic route to the ethyl ester analog has been reported with yields of approximately 96% (Route 1) and approximately 26% (Route 2), indicating high route-dependence for the ethyl variant .

Synthetic yield Michael addition acetoacetate ester

Mesityl Oxide Byproduct Suppression in 5-Oxohexanoate Ester Manufacture: Secondary Amine vs. Primary Amine Catalysis

In the context of 5-oxohexanoic acid/ester manufacture via ketone-acrylate addition, the use of primary amine catalysts results in up to 50% of the feed acetone being converted to the undesired condensation byproduct mesityl oxide. In contrast, the use of secondary amine catalysts significantly reduces this autocondensation, improving selectivity with respect to the α,β-unsaturated acid consumed [1]. While this patent covers the broader class (including methyl, ethyl, and higher alkyl esters), it establishes that the choice of catalyst system—and by extension the process conditions under which the compound is manufactured—directly governs byproduct burden and downstream purification complexity.

Process chemistry byproduct suppression selectivity amine catalysis

Recommended Application Scenarios for Methyl 2-Acetyl-5-oxohexanoate (CAS 35490-04-1) Based on Quantitative Evidence


Synthesis of Amphetamine Impurity Reference Standard M338390 for Pharmaceutical QC

Methyl 2-acetyl-5-oxohexanoate (CAS 35490-04-1) is the literature-designated intermediate for the synthesis of Methyl 5-Methyl-1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylate (M338390), a characterized impurity of amphetamine . Pharmaceutical QC laboratories engaged in ANDA submissions, DMF filings, or compendial method validation should source this specific methyl ester—rather than the ethyl or tert-butyl ester—to avoid the need for re-qualification of the synthetic route to the impurity standard. The compound's boiling point of 288.2 °C and flash point of 124.4 °C define the thermal boundaries for purification by vacuum distillation prior to use in the pyrrole-forming step.

Heterogeneous Catalytic Process Development for High-TON Michael Addition

The demonstrated ability to achieve TONs exceeding 10⁷ with >97% selectivity to the mono-adduct (MA1) using Au/Cu₂O/fl-G heterogeneous catalysts positions methyl 2-acetyl-5-oxohexanoate—or its immediate precursor methyl acetoacetate—as a benchmark substrate for developing catalyst-recoverable, continuous-flow Michael addition processes. Process R&D groups evaluating catalyst immobilization strategies should use this compound as a test substrate, leveraging the extreme TON differential (>10⁷-fold vs. homogeneous base) as a quantitative performance indicator for catalyst screening.

Quality-Driven Procurement Based on Manufacturing Process (Amine Catalyst Type)

The patent literature demonstrates that 5-oxohexanoate esters manufactured using primary amine catalysts can contain up to 50% mesityl oxide byproduct derived from acetone autocondensation, whereas secondary amine catalysis significantly suppresses this side reaction . Buyers requiring high-purity methyl 2-acetyl-5-oxohexanoate—particularly for reference standard synthesis or as a starting material in regulated environments—should request supplier documentation confirming the catalyst system used in manufacture and, ideally, batch-specific residual mesityl oxide levels.

Thermal Process Design: Distillation and Storage Parameter Specification

The boiling point (288.2 °C at 760 mmHg), flash point (124.4 °C), and density (1.062 g/cm³) of methyl 2-acetyl-5-oxohexanoate contrast with the ethyl ester's values (304 °C, 131.5 °C, 1.044 g/cm³) . This 15.8 °C boiling point depression means that vacuum distillation of the methyl ester can be conducted at significantly lower temperatures or higher throughput for a given vacuum level compared to the ethyl ester. Process engineers designing purification workflows for this compound should incorporate these parameters when specifying distillation column dimensions and heat-transfer equipment, as substituting the ethyl ester in an existing process train calibrated for the methyl ester could lead to incomplete separation or thermal decomposition.

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